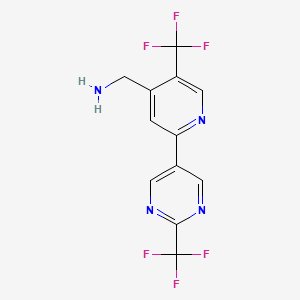

(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine

CAS No.:

Cat. No.: VC13669430

Molecular Formula: C12H8F6N4

Molecular Weight: 322.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F6N4 |

|---|---|

| Molecular Weight | 322.21 g/mol |

| IUPAC Name | [5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine |

| Standard InChI | InChI=1S/C12H8F6N4/c13-11(14,15)8-5-20-9(1-6(8)2-19)7-3-21-10(22-4-7)12(16,17)18/h1,3-5H,2,19H2 |

| Standard InChI Key | MSEQOIJBYWMTFD-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN |

| Canonical SMILES | C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN |

Introduction

Chemical Identity and Structural Characteristics

(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine (IUPAC name: [5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine) is a heterocyclic compound featuring a pyridine core substituted with trifluoromethyl groups and a pyrimidine ring. Its molecular formula is C₁₂H₈F₆N₄, with a molecular weight of 322.21 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | Not publicly disclosed | |

| PubChem CID | 122455906 | |

| SMILES | C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN | |

| InChIKey | MSEQOIJBYWMTFD-UHFFFAOYSA-N |

The compound’s structure combines a pyridine ring at position 4 with a methanamine group, while positions 2 and 5 are occupied by a pyrimidine ring and a trifluoromethyl group, respectively. This architecture enhances metabolic stability and lipophilicity, traits common in pharmacologically active molecules .

Synthesis and Physicochemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Likely low in water | |

| LogP (Predicted) | ~3.5 (highly lipophilic) | |

| Stability | Stable under refrigeration |

The presence of two trifluoromethyl groups contributes to high electronegativity and resistance to oxidative degradation, while the methanamine group may facilitate salt formation for improved solubility .

Comparative Analysis with Analogues

This compound’s dual trifluoromethyl design may offer enhanced target affinity compared to mono-substituted analogues like TQR0762 .

Industrial and Research Applications

-

Pharmaceutical Development: Candidate for antibiotic or CNS drug discovery due to modular synthesis and target versatility .

-

Chemical Probes: Utility in studying PPTase-dependent pathways in bacterial metabolism .

-

Material Science: Fluorine-rich structure could aid in designing liquid crystals or coatings .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume